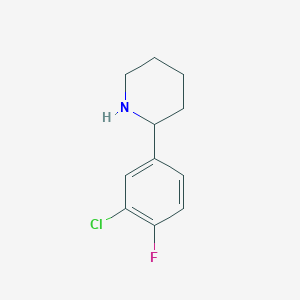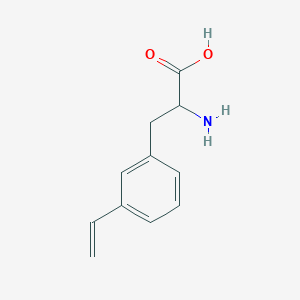
4-tert-Butyl-1-ethynylcyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-1-ethynylcyclohexanol is an organic compound with the molecular formula C12H20O. It is a cyclohexanol derivative with a tert-butyl group and an ethynyl group attached to the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-tert-Butyl-1-ethynylcyclohexanol can be synthesized through several methods. One common approach involves the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and a compound such as hydrogen chloride, perchloric acid, or anhydrous sulfuric acid . This reaction yields 4-tert-butylcyclohexanol, which can then be further modified to introduce the ethynyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using specialized catalysts and reaction conditions to ensure high yields and purity. The use of rhodium catalysts and specific acids helps achieve the desired product with a high content of the cis-isomer .
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butyl-1-ethynylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various reagents, such as halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Secondary alcohols and hydrocarbons.
Substitution: Derivatives with different functional groups.
Applications De Recherche Scientifique
4-tert-Butyl-1-ethynylcyclohexanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-tert-Butyl-1-ethynylcyclohexanol involves its interaction with specific molecular targets and pathways. The compound can undergo reduction reactions, where the ethynyl group is reduced to form different alcohols or hydrocarbons. The stereochemical outcome of these reactions depends on the side of the carbonyl group that is attacked by the reagent .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethynylcyclohexanol: An alkynyl alcohol derivative with similar chemical properties.
4-tert-Butylcyclohexanol: A closely related compound without the ethynyl group.
Uniqueness
4-tert-Butyl-1-ethynylcyclohexanol is unique due to the presence of both the tert-butyl and ethynyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
6556-06-5 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
4-tert-butyl-1-ethynylcyclohexan-1-ol |
InChI |
InChI=1S/C12H20O/c1-5-12(13)8-6-10(7-9-12)11(2,3)4/h1,10,13H,6-9H2,2-4H3 |
Clé InChI |
BPCZRRZEJCLZEW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid](/img/structure/B12099840.png)


![tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12099863.png)



![Heptanoic acid, 7-[(aminoiminomethyl)amino]-](/img/structure/B12099889.png)


![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12099907.png)


